molecular formula C16H19N3O4 B4328072 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

Cat. No. B4328072
M. Wt: 317.34 g/mol
InChI Key: LKDFHFXJYKLHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid, also known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a selective cyclooxygenase-2 (COX-2) inhibitor that is commonly used for the treatment of osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. The purpose of

Mechanism of Action

4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, which leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain and inflammation in a variety of conditions. It has also been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs. This compound has been found to have a half-life of approximately 22 hours and is metabolized by the liver.

Advantages and Limitations for Lab Experiments

4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several advantages for use in lab experiments. It is a selective COX-2 inhibitor, which allows for the specific targeting of the COX-2 enzyme. This compound has also been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs. However, this compound has limitations in terms of its solubility and stability, which can affect its use in lab experiments.

Future Directions

There are several future directions for the study of 4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid. One direction is the potential use of this compound in the treatment of cancer and other inflammatory conditions. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound, including its metabolism and distribution in the body. Additionally, the development of new formulations and delivery methods for this compound could improve its effectiveness and reduce its side effects.

Scientific Research Applications

4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. This compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other inflammatory conditions.

properties

IUPAC Name

4-[4-[(4-ethoxybenzoyl)amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-2-23-14-7-5-12(6-8-14)16(22)18-13-10-17-19(11-13)9-3-4-15(20)21/h5-8,10-11H,2-4,9H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDFHFXJYKLHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
Reactant of Route 2
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
Reactant of Route 3
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
Reactant of Route 4
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
Reactant of Route 5
Reactant of Route 5
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
Reactant of Route 6
Reactant of Route 6
4-{4-[(4-ethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.